2-Bromo-6-methylbenzo[d]thiazole
Overview
Description
2-Bromo-6-methylbenzo[d]thiazole is a brominated thiazole derivative, a class of compounds that are of significant interest in various fields of chemistry and pharmacology. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The bromine atom at the second position and the methyl group at the sixth position on the benzo[d]thiazole ring system are indicative of the potential for this compound to undergo various chemical reactions and to exhibit unique physical and chemical properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, the preparation of thiazoles using a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported for the chemoselective preparation of bromodifluoromethyl thiazoles . Although this particular synthon is not used for the synthesis of 2-Bromo-6-methylbenzo[d]thiazole, it demonstrates the versatility of brominated thiazoles in synthetic chemistry. Additionally, the synthesis of other brominated heterocycles, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), has been achieved through efficient bromination methods . These methods could potentially be adapted for the synthesis of 2-Bromo-6-methylbenzo[d]thiazole.
Molecular Structure Analysis
The molecular and crystal structure of brominated thiazole derivatives can be determined using experimental methods such as X-ray diffraction and supported by theoretical calculations like density functional theory (DFT) . For example, a novel hydrazone derivative of a brominated thiazole was characterized by X-ray single crystal diffraction, and its molecular geometry was analyzed using DFT . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and properties of 2-Bromo-6-methylbenzo[d]thiazole.
Chemical Reactions Analysis
Brominated thiazoles can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The presence of a bromine atom makes them suitable candidates for further functionalization. For instance, the selective formation of mono- and di(het)arylated derivatives of brominated heterocycles has been achieved through Suzuki–Miyaura cross-coupling reactions . These reactions are important for the synthesis of complex molecules and could be applicable to the modification of 2-Bromo-6-methylbenzo[d]thiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiazoles are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as melting point, solubility, and stability. Studies on similar compounds, such as 6-bromobenzo[d]thiazol-2-amine, have provided insights into the role of non-covalent interactions in the crystal packing of these compounds . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be investigated through theoretical calculations to predict the reactivity and interaction of 2-Bromo-6-methylbenzo[d]thiazole with other molecules .
Scientific Research Applications
Anticonvulsant Agents
- Compounds containing benzo[d]thiazol pharmacophores, including derivatives of 2-Bromo-6-methylbenzo[d]thiazole, have been studied for their potential anticonvulsant properties. For instance, Ugale et al. (2012) synthesized a series of compounds that showed significant activity against seizures in experimental models without exhibiting neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Crystal Formation and Non-Covalent Interactions
- Research by Jin et al. (2012) focused on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids. Their studies provided insights into crystal formation and supramolecular assemblies, which are fundamental for understanding material properties (Jin et al., 2012).
Synthetic Chemistry Applications
- Kamali et al. (2009) demonstrated the use of a related compound, 2-amino-3-(2-propynyl)thiazolium bromide, in synthesizing 6-substituted imidazo[2,1-b]thiazoles via a water-mediated reaction. This showcases the versatility of thiazole compounds in synthetic chemistry (Kamali et al., 2009).
Spectroscopic and Structural Characterization
- The work by Haroon et al. (2019) on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives demonstrated the use of spectroscopic techniques like NMR and FT-IR for characterizing thiazole derivatives. Their study also involved computational techniques for analyzing molecular properties (Haroon et al., 2019).
Antitumor Activities
- Li et al. (2016) explored the antitumor activities of 2-aminothiazole derivatives, which are structurally similar to 2-Bromo-6-methylbenzo[d]thiazole. This research highlights the potential of thiazole compounds in developing new anticancer therapies (Li et al., 2016).
Antimicrobial Applications
- Althagafi et al. (2019) synthesized new thiazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi. This research emphasizes the significance of thiazole compounds in antimicrobial drug development (Althagafi et al., 2019).
Molecular Modeling and Docking Studies
- Studies have also delved into molecular modeling and docking, demonstrating the utility of thiazole derivatives in computational chemistry and drug design, as seen in the research by Hussein et al. (2013) on thiazolidin-4-one derivatives (Hussein et al., 2013).
Optical Sensors and Fluorescence
- Pourbasheer et al. (2015) designed an optical sensor using a derivative of 6-bromo-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one for detecting copper(II) ions. This highlights the application of thiazole compounds in developing sensitive and specific sensors for environmental and analytical purposes (Pourbasheer et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAUJNTXKPDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470938 | |
Record name | 2-bromo-6-methylbenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylbenzo[d]thiazole | |
CAS RN |
3622-19-3 | |
Record name | 2-Bromo-6-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-methylbenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methylbenzo[d]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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